molecular formula C5H3ClN2O2 B1348776 3-Chloro-2-nitropyridine CAS No. 54231-32-2

3-Chloro-2-nitropyridine

Cat. No. B1348776
CAS RN: 54231-32-2
M. Wt: 158.54 g/mol
InChI Key: PSGASDJUCYTRAD-UHFFFAOYSA-N
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Description

3-Chloro-2-nitropyridine is a pharmaceutical intermediate . It can be used to prepare a drug combination for the treatment of osteoarthritis and a bisazacarbazole derivative used in the field of organic electroluminescence . The molecular formula is C5H3ClN2O2 .


Synthesis Analysis

3-Chloro-2-nitropyridine can be prepared from 3-amino-2-nitropyridine through a continuous flow reaction . It can also be used to prepare a bisazacarbazole derivative . Azacarbazole compounds have sufficiently high triplet states, good hole transport capabilities, photochemical stability, high carrier mobility, strong absorption in the ultraviolet light range, and a band gap of about 3.20eV, as well as valuable blue light emission characteristics .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-nitropyridine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Chloro-2-nitropyridine has a melting point of 90-91°C . It is soluble in methanol . The molecular weight is 158.54 .

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridine Skeleton

3-Chloro-2-nitropyridine is used in the synthesis of a privileged imidazo[4,5-b]pyridine scaffold. This process involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . This method is considered green, simple, and superior compared with other already reported procedures .

Production of Biologically Active Molecules

Imidazo[4,5-b]pyridines, which can be synthesized from 3-Chloro-2-nitropyridine, have gained much attention in recent years due to the broad spectrum of their bioactivities . These heterocyclic small molecules modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .

Development of Dual Inhibitors

Imidazo[4,5-b]pyridines were reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia . This highlights the potential of 3-Chloro-2-nitropyridine in the development of potent therapeutic agents.

Nonbenzodiazepine Anticonvulsants and Anxiolytics

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide, a derivative of imidazo[4,5-b]pyridine, has been reported as nonbenzodiazepine anticonvulsants and anxiolytics . This shows the potential of 3-Chloro-2-nitropyridine in the development of drugs for neurological disorders.

Cardiotonic Agent

An imidazo[4,5-b]pyridine-based drug, sulmazole, acts as a cardiotonic agent . This indicates the potential use of 3-Chloro-2-nitropyridine in cardiovascular therapeutics.

High-Efficiency Luminescent Materials

3-Chloro-2-nitropyridine can be used to prepare a variety of high-efficiency luminescent materials . These materials have strong absorption in the ultraviolet light range and emit valuable blue light .

Organic Synthesis

3-Chloro-2-nitropyridine is used as a reagent in organic synthesis . It is a key intermediate in the synthesis of various organic compounds .

Safety And Hazards

3-Chloro-2-nitropyridine is considered hazardous . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

3-Chloro-2-nitropyridine can be used to prepare a bisazacarbazole derivative . Azacarbazole compounds have sufficiently high triplet states, good hole transport capabilities, photochemical stability, high carrier mobility, strong absorption in the ultraviolet light range, and a band gap of about 3.20eV, as well as valuable blue light emission characteristics . They can be used to achieve efficient, energy-saving OLED devices and can be widely used in the field of organic electroluminescence .

properties

IUPAC Name

3-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGASDJUCYTRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339256
Record name 3-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-nitropyridine

CAS RN

54231-32-2
Record name 3-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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